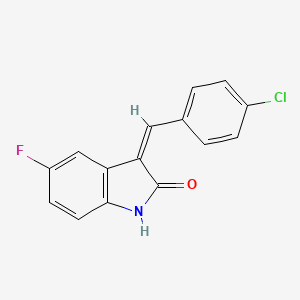

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one (CBF-I) is a synthetic compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and laboratory experiments. CBF-I has been found to have a variety of biochemical and physiological effects, which make it an interesting and useful compound for further study.

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one: is a compound that can be utilized in the synthesis of various heterocyclic compounds. Its structure is conducive to forming Schiff bases, which are integral in synthesizing numerous biologically active molecules. These Schiff bases exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the chloro and fluoro substituents may enhance these activities due to their electron-withdrawing nature, which can affect the bioavailability and reactivity of the synthesized compounds.

Density Functional Theory (DFT) Studies

The compound’s electronic structure makes it an interesting candidate for DFT studies. Researchers can use DFT to predict regio- and stereoselectivities in cycloaddition reactions involving this compound . Such studies are crucial for understanding the fundamental chemical properties and reactivity patterns, which can inform the design of new drugs and materials.

Molecular Docking and Drug Design

Molecular docking studies can explore the potential of 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, potentially leading to the development of new therapeutics for diseases where protein-ligand interactions are key .

Antimicrobial Activity

The compound’s structural features suggest it could be effective against microbial strains. Research into its antimicrobial activity could lead to the development of new antibiotics or antiseptics, especially given the increasing resistance to current treatments .

Material Science

In material science, the compound’s unique structure could be used to develop new polymers or liquid crystalline materials. Its ability to form stable Schiff bases can be exploited to create materials with specific optical or electronic properties .

Computational Chemistry Applications

Finally, 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one can serve as a model compound in computational chemistry to study various chemical reactions and processes. Its structure is suitable for theoretical implications on cycloaddition reactions, which are fundamental in synthetic chemistry .

作用機序

Target of Action

The primary target of 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is Monoamine Oxidases (MAOs) . MAOs are enzymes that regulate neurotransmitters, and changes in their regulation can lead to neurodegenerative diseases . Therefore, inhibitors of MAOs, such as this compound, are used to treat these diseases .

Mode of Action

The compound interacts with its targets, the MAOs, by inhibiting their action . This inhibition prevents the MAOs from degrading neurotransmitters such as adrenaline, noradrenaline, dopamine, etc . As a result, the levels of these neurotransmitters are increased, which can help alleviate the symptoms of neurodegenerative diseases .

Biochemical Pathways

The compound affects the biochemical pathways involving neurotransmitters . By inhibiting MAOs, the compound prevents the degradation of neurotransmitters, thus increasing their levels . This can have downstream effects on various neurological functions, as these neurotransmitters play crucial roles in transmitting signals in the nervous system .

Result of Action

The primary result of the compound’s action is the increased levels of neurotransmitters due to the inhibition of MAOs . This can lead to improved neurological function in individuals with neurodegenerative diseases . .

特性

IUPAC Name |

(3Z)-3-[(4-chlorophenyl)methylidene]-5-fluoro-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFNO/c16-10-3-1-9(2-4-10)7-13-12-8-11(17)5-6-14(12)18-15(13)19/h1-8H,(H,18,19)/b13-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJUDPAFZSCGT-QPEQYQDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)F)NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)F)NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one | |

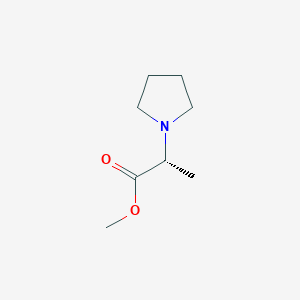

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

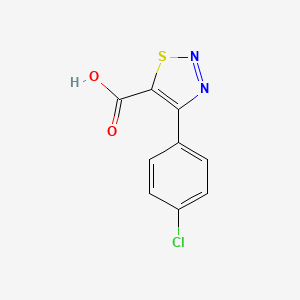

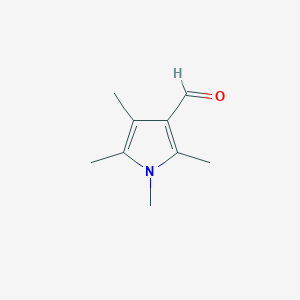

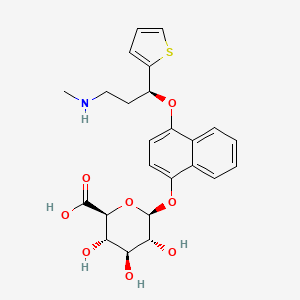

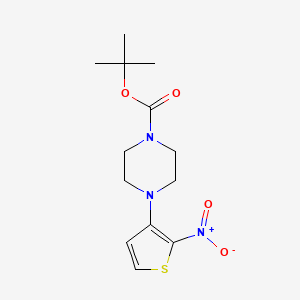

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)

![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)

![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)